3-Benzyl-7-bromo-2-methoxyquinoline
Overview
Description
Mechanism of Action
Target of Action
3-Benzyl-7-bromo-2-methoxyquinoline is a derivative of quinoline . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . The primary targets of quinoline derivatives are often dependent on the specific derivative and its intended use.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific interactions of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a variety of therapeutic activities . For instance, some quinoline derivatives have been found to be active against Mycobacterium tuberculosis H37Rv strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-bromo-2-methoxyquinoline typically involves the reaction of 3-Benzyl-6-bromo-2-chloroquinoline with sodium methoxide in dry methanol. The reaction mixture is refluxed for 8 hours, after which the volatiles are removed under reduced pressure. The resulting solid is filtered, washed with water, and dried to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of efficient reflux systems and large-scale reactors can facilitate the production of this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Sodium Methoxide: Used in the synthesis of the compound.
Nucleophiles: For substitution reactions involving the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
3-Benzyl-7-bromo-2-methoxyquinoline is primarily used as an intermediate in the synthesis of bedaquiline, a medication for treating multidrug-resistant tuberculosis. Additionally, derivatives of this compound have shown activity against Mycobacterium tuberculosis H37Rv strain . This makes it valuable in medicinal chemistry and pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: A closely related compound with similar synthetic routes and applications.
7-Chloroquinolones: These compounds have been synthesized and found effective against multidrug-resistant tuberculosis.
Uniqueness
3-Benzyl-7-bromo-2-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of bedaquiline further highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
3-benzyl-7-bromo-2-methoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)11-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOHBUGQXMWRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=CC2=N1)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731251 | |
Record name | 3-Benzyl-7-bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918648-51-8 | |
Record name | 3-Benzyl-7-bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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